MRS2279
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Overview
Description
MRS2279 is a complex organic compound with significant potential in various scientific fields. This compound features a unique bicyclic structure with multiple phosphonooxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS2279 involves several steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of the phosphonooxy groups: This step typically involves phosphorylation reactions, where phosphoric acid derivatives are used to introduce the phosphonooxy groups onto the bicyclic core.
Attachment of the purine moiety: The final step involves coupling the bicyclic core with a purine derivative, often using coupling reagents such as carbodiimides or phosphoramidites.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
MRS2279 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
MRS2279 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of MRS2279 involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The phosphonooxy groups play a crucial role in its binding affinity and specificity, enhancing its effectiveness in targeting specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(hydroxy)-5-[(hydroxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine: Similar structure but with hydroxy groups instead of phosphonooxy groups.
2-Chloro-N-methyl-9-[(1S,2S,4S,5R)-4-(methoxy)-5-[(methoxy)methyl]bicyclo[3.1.0]hexane-2-yl]-9H-purine-6-amine: Similar structure but with methoxy groups instead of phosphonooxy groups.
Uniqueness
The presence of multiple phosphonooxy groups in MRS2279 distinguishes it from similar compounds. These groups enhance its solubility, binding affinity, and specificity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C13H18ClN5O8P2 |
---|---|
Molecular Weight |
469.71 g/mol |
IUPAC Name |
[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H18ClN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1 |
InChI Key |
NDCFGYFBDZLTJB-SMWKGLLFSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |
Synonyms |
2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate MRS 2279 MRS-2279 MRS2279 |
Origin of Product |
United States |
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